molecular formula C10H16 B3054000 1-Cyclohexyl-1-butyne CAS No. 57497-06-0

1-Cyclohexyl-1-butyne

Cat. No.: B3054000
CAS No.: 57497-06-0
M. Wt: 136.23 g/mol
InChI Key: KSPLOOKXNGXEKI-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1-butyne is an organic compound with the molecular formula C10H16. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by a cyclohexyl group attached to a butyne chain, making it a unique structure in organic chemistry .

Scientific Research Applications

1-Cyclohexyl-1-butyne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: Its derivatives are studied for potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-1-butyne can be synthesized through various methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 1-butyne in the presence of a catalyst. This reaction typically requires an inert atmosphere and low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound often involves the use of nickel-catalyzed coupling reactions. For instance, the reaction between cyclohexanecarboxaldehyde and 1-phenyl-1-butyne in the presence of a nickel catalyst can yield this compound under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-1-butyne undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-1-butyne involves its interaction with various molecular targets. The triple bond in the alkyne group is highly reactive, allowing it to participate in addition reactions with electrophiles. This reactivity is exploited in various synthetic pathways to create new compounds .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a cyclohexyl group and a butyne chain. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .

Properties

IUPAC Name

but-1-ynylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-2-3-7-10-8-5-4-6-9-10/h10H,2,4-6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPLOOKXNGXEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462178
Record name 1-CYCLOHEXYL-1-BUTYNE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57497-06-0
Record name 1-CYCLOHEXYL-1-BUTYNE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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